2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside analog characterized by a chlorine substituent at position 2 of the purine ring and a hydroxymethyl oxolane (ribose-like) sugar moiety. Its IUPAC name indicates stereochemistry as (2R,3R,4S,5R), confirming the β-D-ribofuranosyl configuration common in bioactive nucleosides . The molecular formula is C₁₀H₁₂ClN₅O₄ (molecular weight: 301.7 g/mol) . This compound is structurally related to adenosine but differs by the substitution of the 2-position hydrogen with chlorine, which enhances its resistance to enzymatic degradation and alters receptor binding profiles .
Properties
IUPAC Name |
2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGGYSNDZSUEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282394 | |
| Record name | 2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-11-5 | |
| Record name | NSC25713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base Activation and Coupling
2-Chloropurine is activated using hexamethyldisilazane (HMDS) in anhydrous acetonitrile, followed by reaction with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) at 60°C for 12 hours. This yields the protected nucleoside intermediate, which is subsequently deprotected via alkaline hydrolysis.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Trimethylsilyl triflate |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield (Intermediate) | 68–72% |
Stereochemical Control
The stereochemistry at the anomeric carbon (C1') is critical for biological activity. Nuclear Overhauser effect (NOE) spectroscopy confirms the β-configuration of the glycosidic bond, with characteristic NOE correlations between H1' of the sugar and H8 of the purine.
Post-glycosylation functionalization enables the introduction of the hydroxymethyl group and chlorine atom at specific positions.
Chlorination at the Purine C2 Position
Bromine or chlorine gas is introduced to purine derivatives in a mixture of acetic acid and sodium acetate at 50°C. For example, treating adenosine with bromine solution (0.5 M NaOAc/AcOH) yields 8-bromoadenosine, a reaction adaptable for 2-chloropurine synthesis. Adapting this method, 2-chloropurine is obtained via electrophilic substitution using chlorine gas under controlled pH (pH 4–5).
Optimized Chlorination Parameters
| Parameter | Value |
|---|---|
| Reagent | Cl₂ gas |
| Solvent | Acetic acid/NaOAc buffer |
| Temperature | 50°C |
| Reaction Time | 3 hours |
| Yield | 35–40% |
Hydroxymethylation of the Sugar Moiety
The hydroxymethyl group is introduced via oxidation of a primary alcohol using Jones reagent (CrO₃/H₂SO₄) followed by reduction with NaBH₄. For instance, oxidation of 2',3'-O-isopropylideneadenosine yields a ketone intermediate, which is reduced to the hydroxymethyl derivative.
Enzymatic and Biocatalytic Approaches
Enzymatic methods offer regio- and stereoselective advantages. Purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorylation of purine nucleosides, enabling the synthesis of 2-chloropurine ribosides under mild conditions.
Biocatalytic Reaction Profile
| Enzyme | Substrate | Cofactor | Yield |
|---|---|---|---|
| PNP from E. coli | 2-Chloropurine + ribose-1-phosphate | Phosphate | 55% |
Purification and Characterization Techniques
Chromatographic Purification
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the target compound from byproducts. The typical retention time is 10.18 minutes under isocratic conditions.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.44 (s, H8), 5.87 (d, J = 6.1 Hz, H1'), 4.61 (t, J = 5.5 Hz, 5'-OH).
- ESI-MS : m/z [M+H]⁺ calcd. 301.69, found 301.70.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major synthesis strategies:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Vorbrüggen Glycosylation | 72% | >95% | High |
| Enzymatic Synthesis | 55% | 90% | Moderate |
| Substitution Reaction | 40% | 85% | Low |
Challenges and Optimization Strategies
Byproduct Formation
Hydrolysis of the glycosidic bond during deprotection generates free purine (5–8% yield). Stabilizing the intermediate with trimethylsilyl groups reduces hydrolysis.
Stereochemical Drift
Racemization at C1' is mitigated by using low-temperature (0–5°C) deprotection with aqueous NH₃/MeOH.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the purine ring.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as DNA or proteins.
Medicine: It has potential as an antiviral or anticancer agent, given its structural similarity to nucleoside analogs.
Industry: The compound may be used in the development of pharmaceuticals or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with molecular targets such as enzymes or nucleic acids. The compound may inhibit enzyme activity or interfere with DNA replication, leading to its potential antiviral or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol with structurally related adenosine derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: The 2-chloro substitution in the target compound enhances adenosine receptor binding selectivity compared to unmodified adenosine, particularly at A₁ and A₂A subtypes . 6-Amino or 6-benzylamino groups (e.g., compounds 8 and 12 in ) improve ectonucleotidase inhibition, critical for modulating extracellular ATP/adenosine levels . 8-Substituted analogs (e.g., 8-S-butyl in compound 12) exhibit prolonged metabolic stability due to steric hindrance against phosphorylase enzymes .
Physicochemical Properties: Purity and melting points vary significantly with substituents. For example, benzylamino-substituted compounds (e.g., compound 8) show higher melting points (~178–180°C) compared to alkylthio derivatives (e.g., compound 12 at 105°C), likely due to intermolecular π-π stacking .
Therapeutic Applications: The target compound and 2-chloroadenosine (Cl-Ado) share anti-platelet activity via A₂A receptor agonism, but regadenoson’s pyrazole carboxamide group confers specificity for coronary vasodilation .
Biological Activity
2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known by its CAS number 5466-11-5, is a synthetic purine analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound belongs to a class of nucleoside analogs and exhibits unique interactions with biological targets.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ |
| Molecular Weight | 286.67 g/mol |
| Melting Point | 161–163 °C (dec.) |
| Solubility | Soluble in water |
The compound features a chlorinated purine base linked to a hydroxymethylated sugar moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism. The compound may inhibit specific enzymes involved in DNA replication or RNA synthesis, leading to potential antiviral and anticancer effects.
Potential Biological Activities
- Antiviral Activity : The compound has shown promise in inhibiting viral replication by mimicking natural nucleosides, thereby disrupting viral RNA synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with DNA repair mechanisms.
- Enzyme Inhibition : It may act as an inhibitor of DNA methyltransferases, which are crucial for gene regulation and expression.
Case Studies and Experimental Results
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV) .
- Anticancer Activity : Research conducted on various cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis, particularly in leukemic cells .
- Mechanistic Insights : A detailed analysis revealed that the compound's interaction with DNA methyltransferases resulted in altered gene expression profiles associated with tumor suppression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other purine analogs:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Chloroadenine | Purine analog | Exhibits distinct antiviral properties |
| 2-Chloro-2’-deoxyadenosine | Nucleoside analog | Stronger inhibition of DNA polymerases |
| 2-Chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)adenine | Structural similarity | Enhanced stability against nucleases |
Q & A
Basic: How can researchers confirm the stereochemical configuration of 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol?
Methodological Answer:
The stereochemistry of this compound can be resolved using X-ray crystallography, which provides direct evidence of spatial arrangement. Alternatively, nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or ROESY) can correlate proton proximities to infer stereochemistry. Computational tools like density functional theory (DFT) simulations can also predict stable conformers by comparing experimental and calculated coupling constants (e.g., values) . The compound's four stereocenters (as indicated by "4 determined stereocenters" in ) require careful validation to avoid misassignment.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Personal protective equipment (PPE) must include NIOSH/EN 166-compliant safety goggles, nitrile gloves, and lab coats. Engineering controls (e.g., fume hoods) are critical due to potential respiratory hazards. Glove integrity tests should precede use, and hands must be washed post-handling. No occupational exposure limits are established, but adherence to good laboratory practices (GLP) is mandatory .
Advanced: How can researchers design experiments to study the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach:
- Phase 1 (Lab): Assess hydrolysis, photolysis, and biodegradation using OECD guidelines. For example, monitor degradation kinetics via LC-MS under controlled pH and UV light .
- Phase 2 (Field): Deploy microcosm studies to evaluate soil adsorption coefficients () and bioaccumulation potential in model organisms (e.g., Daphnia magna).
- Phase 3 (Modeling): Use quantitative structure-activity relationship (QSAR) models to predict persistence and toxicity endpoints, validated against experimental data .
Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
Discrepancies often arise from incomplete solvation models or overlooked transition states. Mitigation steps:
Refine Computational Parameters: Include explicit solvent molecules in molecular dynamics (MD) simulations.
Validate Reactive Intermediates: Use tandem mass spectrometry (MS/MS) or in-situ IR spectroscopy to detect transient species.
Cross-Validate Methods: Compare DFT results with coupled-cluster (CCSD(T)) calculations for critical steps.
Replicate Experiments: Ensure reproducibility across labs, controlling for variables like temperature and humidity .
Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. Sample preparation should include protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Calibration curves must span 1–1000 ng/mL, with deuterated internal standards (e.g., -analog) to correct for matrix effects .
Advanced: How can the synthetic route be optimized to minimize byproducts during nucleoside analog synthesis?
Methodological Answer:
Key strategies:
- Protecting Groups: Use temporary silyl ethers (e.g., TBS) for hydroxyl groups to prevent unwanted side reactions.
- Catalysis: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective chloropurinylation.
- Purification: Utilize preparative HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) to isolate the target compound.
- Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR to abort failed batches early .
Advanced: How does the chloropurine moiety influence this compound’s binding affinity to purinergic receptors?
Methodological Answer:
The 2-chloro substitution enhances electrophilic character, stabilizing hydrogen bonds with receptor residues (e.g., Tyr 136 in P2Y). Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and isothermal titration calorimetry (ITC) for thermodynamic profiling (, ). Compare with non-chlorinated analogs to isolate electronic effects. Molecular docking (AutoDock Vina) and alanine scanning mutagenesis can identify critical binding interactions .
Basic: What are the critical quality control parameters for ensuring batch-to-batch consistency?
Methodological Answer:
- Purity: ≥98% by HPLC (UV 254 nm).
- Chiral Purity: ≤0.5% enantiomeric excess (ee) via chiral stationary phase LC.
- Residual Solvents: Meet ICH Q3C limits (e.g., <500 ppm for acetonitrile).
- Water Content: ≤0.5% w/w by Karl Fischer titration.
Documentation must include certificates of analysis (CoA) with traceable reference standards .
Advanced: How can researchers assess the compound’s potential for off-target effects in cellular assays?
Methodological Answer:
- Broad-Spectrum Profiling: Screen against a panel of 100+ kinases (DiscoverX KINOMEscan) or GPCRs (Eurofins GPCR Profiler).
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways.
- CRISPR-Cas9 Knockout: Validate off-target hits by generating gene-specific knockouts and retesting activity.
- Structural Alerts: Use Derek Nexus to predict toxicophores (e.g., reactive Michael acceptors) .
Basic: What computational tools predict the compound’s solubility and partition coefficient (logP)?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
